(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate
Description
This compound, systematically named 4-nitrophenyl 2-(2-{N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino}ethoxy)acetate (CAS: 253426-51-6, MW: 493.48 g/mol), is a structurally complex aromatic ester featuring:
- Two 4-nitrophenyl groups linked via a diazenyl (azo) bridge.
- An ethyl-substituted aniline moiety connected to a ethoxyacetate ester backbone.
- The 4-nitrophenyl ester group acts as a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitutions or enzyme-mediated hydrolysis .
Its synthesis likely involves sequential alkylation, diazo coupling, and esterification steps, as inferred from analogous protocols in and . Applications span dye chemistry (azo chromophores), biochemical probes (nitrophenyl esters as enzyme substrates), and intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7/c1-2-27(15-16-35-17-24(30)36-23-13-11-22(12-14-23)29(33)34)20-7-3-18(4-8-20)25-26-19-5-9-21(10-6-19)28(31)32/h3-14H,2,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVCDUPECNYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443283 | |
| Record name | NF31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-51-6 | |
| Record name | NF31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 4-Nitroaniline
4-Nitroaniline (5 mmol) is dissolved in chilled hydrochloric acid (6 M, 10 mL) at 0–5°C. Sodium nitrite (5.5 mmol) in water (5 mL) is added dropwise under stirring, maintaining temperatures below 5°C to form the diazonium chloride. The solution is stirred for 30 minutes, ensuring complete conversion, and excess nitrous acid is quenched with sulfamic acid.
Azo Coupling with N-Ethyl Aniline Derivatives
The diazonium salt is coupled with N-ethyl-N-(2-hydroxyethyl)-4-nitroaniline, synthesized via Pd/C-catalyzed reductive alkylation. A mixture of 2-propanol (90 mL), Pd/C (0.5 mmol), and ammonium formate (50 mmol) is stirred to activate the catalyst. 4-Nitroaniline (5 mmol) and acetaldehyde (5 mmol) are added, yielding N-ethyl-4-nitroaniline after 30 minutes. Subsequent reaction with ethylene oxide introduces the hydroxyethyl group, forming N-ethyl-N-(2-hydroxyethyl)-4-nitroaniline.
The coupling reaction proceeds in dichloromethane (DCM) at room temperature, with the diazonium salt added to a solution of N-ethyl-N-(2-hydroxyethyl)-4-nitroaniline and sodium acetate (10 mmol). The mixture is stirred for 24 hours, yielding the azo compound as an orange precipitate. Filtration and recrystallization from ethanol provide the product in 52–73% yield.
Key Data :
- Yield : 52–73%
- Melting Point : 397–398 K
- 1H NMR (CDCl3) : δ 8.56 (d, J = 8.2 Hz, 1H), 7.76–7.30 (m, aromatic protons), 4.77 (s, CH2).
Functionalization with Ethoxy Acetate Side Chain
The hydroxyethyl group on the azo compound is esterified to introduce the acetate moiety.
Reaction with Chloroacetyl Chloride
The azo intermediate (2.48 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) under nitrogen. Chloroacetyl chloride (2.48 mmol) is added dropwise, and the mixture is stirred for 2 hours. Precipitation with water followed by filtration yields the chloroacetate derivative.
Esterification with 4-Nitrophenol
The chloroacetate intermediate is reacted with 4-nitrophenol (2.48 mmol) in acetone containing potassium carbonate (10 mmol). The mixture is refluxed for 6 hours, filtered, and concentrated. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the target compound as an orange solid.
Key Data :
- Yield : 68–85%
- IR (cm⁻¹) : 3381 (NH), 1680 (C=O amide), 1520 (NO2).
- 1H NMR (CDCl3) : δ 8.42 (d, J = 8.8 Hz, 2H, nitrophenyl), 7.70–6.87 (m, aromatic protons), 4.65 (s, CH2), 3.60 (t, J = 6.8 Hz, OCH2), 1.21 (t, J = 7.0 Hz, CH2CH3).
Alternative Synthetic Routes
One-Pot Azo Formation
A mixture of 4-nitroaniline, t-butyl nitrite (1.5 equiv.), and CuSO₄·5H₂O in DCM at room temperature for 24 hours forms the azo compound directly. Exclusion of acid additives improves yields to 88%.
Visible-Light-Driven Catalysis
Using SAQS (sulfonated anthraquinone) as a photocatalyst, 4-nitroaniline reacts with phenylhydrazine carboxylate under blue LED irradiation. This method achieves 97% yield for azo intermediates within 15 hours.
Comparative Analysis of Methods
Challenges and Optimization
- Azo Coupling Efficiency : Nitro groups deactivate aromatic rings, necessitating prolonged reaction times or elevated temperatures.
- Esterification Selectivity : Competing O- vs. N-alkylation requires careful control of base and solvent.
- Purification : Silica gel chromatography with ethyl acetate/cyclohexane (1:4) effectively separates regioisomers.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo group can be reduced to hydrazo compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium dithionite or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydrazo compounds.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism by which (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Azo Groups
Key Observations :
- Electron-Withdrawing Groups : The target compound’s dual nitro groups enhance electrophilicity at the ester carbonyl, making it more reactive than analogues with single nitro or methoxy groups (e.g., ).
- Solubility : The ethoxyacetate ester confers moderate lipophilicity, whereas amide derivatives () exhibit higher polarity and aqueous solubility.
- Stability : Azo bonds in the target compound are susceptible to reductive cleavage under acidic or enzymatic conditions, unlike sulfinyl-containing analogues (), which are more resistant .
Functional Analogues with Nitrophenyl Esters
Key Observations :
- Reactivity : The target compound’s ethoxyacetate group facilitates hydrolysis under mild basic conditions, similar to ethyl 4-nitrophenylacetate (), but the azo linkage introduces additional redox sensitivity.
- Biological Activity : Sulfinyl-containing esters () show higher metabolic stability in vivo compared to azo-linked compounds, which may undergo reductive metabolism .
Physicochemical and Spectroscopic Data
Biological Activity
The compound (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate , also known by its IUPAC name, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and enzyme interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.39 g/mol. The structure features an azo group, which is known for its role in various biological activities, including anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.39 g/mol |
| CAS Registry Number | 2872-52-8 |
Synthesis
The synthesis of the compound typically involves the reaction of 4-nitroaniline derivatives with ethyl acrylate in the presence of a base under controlled conditions to yield the desired product. The process can be optimized for yield and purity through careful monitoring of reaction parameters such as temperature and time.
Anticancer Activity
Research indicates that compounds containing nitrophenyl and azo moieties exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound demonstrated potent cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Case Study : In vitro studies on human liver HepG2 cells showed that the compound significantly inhibited cell proliferation at concentrations above 50 µM, with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents .
Enzyme Interaction
The biological activity of this compound may also be linked to its interaction with specific enzymes. For instance, studies have shown that related compounds can act as inhibitors of carboxylesterases (CES), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate, and what reaction conditions optimize yield?
- Methodology : A common approach involves diazo coupling and esterification. For example, refluxing substituted anilines with nitrobenzene derivatives in ethanol/acetic acid (4–6 hours, 80–90°C) under anhydrous conditions ensures efficient diazenyl bond formation . Pressure reduction post-reaction aids solvent removal, and recrystallization from ethanol improves purity . Yield optimization requires stoichiometric control of nitro-substituted reactants and pH monitoring (e.g., glacial acetic acid catalysis) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- Methodology :
- NMR : NMR identifies ethyl ether protons (δ 1.2–1.4 ppm), acetoxy methyl groups (δ 2.1–2.3 ppm), and aromatic protons (δ 7.5–8.3 ppm). NMR confirms carbonyl (170–175 ppm) and nitro group environments .
- IR : Strong absorbance at 1520–1550 cm (N=N stretching) and 1730 cm (ester C=O) .
- UV-Vis : Absorbance at 350–400 nm (π→π* transitions in diazenyl and nitro groups) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles, lab coats) due to nitro group toxicity and potential skin irritation .
- Work under fume hoods to avoid inhalation of fine particles.
- Store in airtight containers away from reducing agents to prevent explosive diazenyl decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, ethyl) influence the compound’s reactivity in cross-coupling or photochemical reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites (e.g., nitro groups act as electron-withdrawing, directing electrophilic attacks to para positions) .
- Kinetic Studies : Compare reaction rates with analogs (e.g., replacing ethyl with methyl groups) to assess steric/electronic impacts. Ethyl groups may reduce steric hindrance in ester hydrolysis compared to bulkier substituents .
Q. What mechanistic insights explain contradictory data in biological activity studies (e.g., cytotoxicity vs. antioxidant effects)?
- Methodology :
- Dose-Response Assays : Test across concentrations (1–100 µM) to identify biphasic effects (e.g., pro-oxidant behavior at high doses due to ROS generation) .
- Molecular Docking : Simulate interactions with enzymes like NADPH oxidase or glutathione reductase. Nitro groups may inhibit reductase activity, altering redox balance .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodology :
- Hydrolysis Tests : Monitor ester bond cleavage at pH 5–9 (25–50°C) via HPLC. Nitrophenyl diazenyl groups resist hydrolysis but degrade under UV light .
- Microcosm Experiments : Incubate with soil/water samples to track microbial degradation (e.g., nitroreductase activity) and metabolite identification (e.g., 4-nitrophenol) .
Q. What advanced crystallographic techniques resolve challenges in determining the compound’s solid-state structure?
- Methodology :
- Single-Crystal X-Ray Diffraction : Use synchrotron radiation for high-resolution data. Monoclinic systems (space group C2/c) require careful refinement of anisotropic displacement parameters for nitro group geometry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and ethyl ether groups) to explain packing motifs .
Methodological Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s interaction with biomacromolecules (e.g., DNA/proteins)?
- Methodology :
- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants to quantify binding affinity .
- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation with the aromatic diazenyl moiety .
Q. What statistical approaches address variability in replicate experiments (e.g., synthesis yield, bioassay results)?
- Methodology :
- ANOVA with Tukey’s Post Hoc Test : Compare means across reaction conditions (e.g., solvent purity, temperature) to identify significant yield differences .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., IR, NMR) to isolate batch-to-batch variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
